VBIT-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VBIT-4 ist ein Oligomerisierungsinhibitor des spannungsabhängigen Anionenkanals 1 (VDAC1). Seine Bindungsaffinität (Kd) beträgt etwa 17 μM. VDAC1 ist ein Protein der äußeren Mitochondrienmembran, das eine entscheidende Rolle beim Überleben und der Todessignalisierung von Zellen spielt, einschließlich der Apoptose . This compound hat aufgrund seiner potenziellen therapeutischen Anwendungen Aufmerksamkeit erregt.

2. Herstellungsmethoden

Die Synthesewege für this compound sind nicht umfassend dokumentiert, aber es kann durch chemische Synthese gewonnen werden. Leider bleiben die spezifischen Reaktionsbedingungen ungeklärt. Für die industrielle Produktion wären Optimierungs- und Hochskalierungsprozesse erforderlich.

Wirkmechanismus

Target of Action

The primary target of VBIT-4 is the Voltage-Dependent Anion Channel 1 (VDAC1) . VDAC1 is a protein located on the outer mitochondrial membrane and serves as a convergence point for a variety of cell survival and death signals, including apoptosis .

Mode of Action

This compound acts as an inhibitor of VDAC1 oligomerization . It directly interacts with VDAC1 and prevents its oligomerization . This interaction results in the inhibition of apoptosis, a form of programmed cell death .

Biochemical Pathways

This compound’s action on VDAC1 affects several biochemical pathways. It inhibits VDAC1 oligomerization, which is involved in mitochondria-mediated apoptosis . By doing so, it protects against apoptosis-associated mitochondrial dysfunction . This includes restoring dissipated mitochondrial membrane potential, thus preserving cell energy and metabolism, decreasing reactive oxidative species production, and preventing the detachment of hexokinase bound to mitochondria and disruption of intracellular Ca2+ levels .

Result of Action

The inhibition of VDAC1 oligomerization by this compound results in the prevention of apoptosis and protection against mitochondrial dysfunction . This leads to the preservation of cell energy and metabolism, decreased production of reactive oxidative species, and the prevention of mitochondrial disruptions . These effects make this compound a potential therapeutic agent for diseases associated with enhanced apoptosis, such as neurodegenerative and cardiovascular diseases .

Biochemische Analyse

Biochemical Properties

VBIT-4 plays a crucial role in biochemical reactions by interacting with the voltage-dependent anion channel 1 (VDAC1) located on the outer mitochondrial membrane. This compound inhibits the oligomerization of VDAC1, which is a key process in mitochondrion-mediated apoptosis. By preventing VDAC1 oligomerization, this compound helps to maintain mitochondrial membrane potential, reduce reactive oxygen species production, and prevent the detachment of hexokinase from mitochondria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting apoptosis, thereby protecting cells from programmed cell death. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by maintaining mitochondrial function and reducing oxidative stress. This compound has been shown to decrease the release of mitochondrial DNA, reduce interferon signaling, and mitigate disease severity in models of systemic lupus erythematosus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with VDAC1. This compound binds to VDAC1 with a binding affinity (Kd) of 17 μM, inhibiting its oligomerization and subsequent apoptosis. This inhibition helps to restore dissipated mitochondrial membrane potential, decrease reactive oxygen species production, and prevent the disruption of intracellular calcium levels. This compound also prevents the detachment of hexokinase from mitochondria, thereby maintaining cellular energy and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and efficacy in inhibiting apoptosis and protecting against mitochondrial dysfunction in both in vitro and in vivo studies. Long-term effects of this compound include sustained protection against apoptosis-associated mitochondrial dysfunction and maintenance of cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors involved in maintaining mitochondrial membrane potential, reducing reactive oxygen species production, and preventing the detachment of hexokinase from mitochondria. These interactions help to maintain cellular energy and metabolism, thereby supporting overall cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates in mitochondria, where it exerts its protective effects by inhibiting VDAC1 oligomerization and preventing apoptosis. The localization and accumulation of this compound within mitochondria are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. This compound targets the outer mitochondrial membrane protein VDAC1, where it inhibits oligomerization and prevents apoptosis. The targeting signals and post-translational modifications that direct this compound to mitochondria are essential for its activity and function .

Vorbereitungsmethoden

The synthetic routes for VBIT-4 are not extensively documented, but it can be obtained through chemical synthesis. Unfortunately, specific reaction conditions remain undisclosed. For industrial production, optimization and scale-up processes would be necessary.

Analyse Chemischer Reaktionen

VBIT-4 unterliegt wahrscheinlich verschiedenen Reaktionen, obwohl genaue Details rar sind. Hier sind einige mögliche Reaktionen:

Oxidation: this compound kann an Redoxprozessen beteiligt sein.

Substitution: Es könnte mit Nukleophilen oder Elektrophilen reagieren.

Häufige Reagenzien: Obwohl nicht bestätigt, könnten Reagenzien wie Oxidationsmittel, Reduktionsmittel und Lewis-Säuren beteiligt sein.

Hauptprodukte: Diese könnten modifizierte VDAC1-Komplexe oder Derivate umfassen.

Wissenschaftliche Forschungsanwendungen

Die Vielseitigkeit von VBIT-4 erstreckt sich über wissenschaftliche Disziplinen:

Neurodegenerative Erkrankungen: Es zeigt vielversprechende Ergebnisse bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit durch Minderung der mitochondrialen Dysfunktion und der Hirnpathologie.

Herz-Kreislauf-Erkrankungen: Die schützenden Wirkungen von this compound auf die mitochondriale Funktion machen es für die Herzgesundheit relevant.

Chemische Forschung: Forscher untersuchen seine Auswirkungen auf die zelluläre Energie und den Stoffwechsel.

Biologische Studien: Der Einfluss von this compound auf die VDAC1-Spiegel in Neuronen sollte untersucht werden.

5. Wirkmechanismus

Der genaue Mechanismus ist spekulativ, aber this compound moduliert wahrscheinlich die Oligomerisierung von VDAC1. Durch die Verhinderung einer übermäßigen VDAC1-Aggregation kann es die mitochondriale Integrität erhalten, die Apoptose reduzieren und die zelluläre Homöostase wiederherstellen.

Vergleich Mit ähnlichen Verbindungen

Obwohl die Einzigartigkeit von VBIT-4 bemerkenswert ist, gibt es andere VDAC1-Inhibitoren. Weitere Forschung könnte Unterschiede und Synergien zwischen diesen Verbindungen aufzeigen.

Eigenschaften

IUPAC Name |

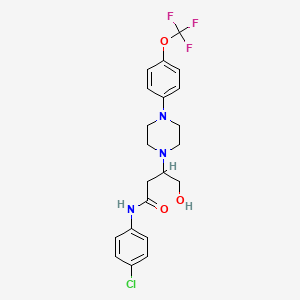

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSQXVAEFPWMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClF3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086257-77-2 |

Source

|

| Record name | N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1193648.png)

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)

![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)